1,3-Diphenylpropan-2-amine hydrochloride
Overview
Description
1,3-Diphenylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C15H18ClN and a molecular weight of 247.76 g/mol.
Mechanism of Action
Target of Action
It is known to inhibit several cytochrome p450 enzymes, includingCYP1A2 and CYP2C19 .
Mode of Action
Its inhibitory effects onCYP1A2 and CYP2C19 enzymes suggest that it may interfere with the metabolism of drugs and other substances that are substrates of these enzymes .
Biochemical Pathways
Given its inhibitory effects onCYP1A2 and CYP2C19 , it can be inferred that it may impact the metabolic pathways involving these enzymes .
Pharmacokinetics
1,3-Diphenylpropan-2-amine hydrochloride exhibits high gastrointestinal (GI) absorption and is permeable to the blood-brain barrier (BBB) . Its lipophilicity, as indicated by Log Po/w values, suggests that it has good membrane permeability . Its skin permeation is low .
Result of Action
Its inhibitory effects onCYP1A2 and CYP2C19 suggest that it may alter the pharmacokinetics of drugs metabolized by these enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water can affect its bioavailability and distribution in the body . Furthermore, it should be stored in a cool, dry, well-ventilated area away from incompatible substances .
Preparation Methods
The synthesis of 1,3-Diphenylpropan-2-amine hydrochloride involves several steps. One common method includes the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde under reflux conditions . The reaction mixture is then filtered and crystallized to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-Diphenylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1,3-Diphenylpropan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1,3-Diphenylpropan-2-amine hydrochloride can be compared with other similar compounds, such as:
1,3-Diphenylpropane: Lacks the amine group and has different chemical properties.
1,3-Diphenylpropan-1-amine hydrochloride: Similar structure but with the amine group at a different position, leading to different reactivity and applications.
2,2-Dibenzylpropane-1,3-diol: Contains hydroxyl groups instead of the amine group, resulting in different chemical behavior
Properties
IUPAC Name |
1,3-diphenylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10,15H,11-12,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTFEJUFBPIDON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4275-43-8 (Parent) | |
Record name | Phenethylamine, alpha-benzyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30228290 | |
Record name | Phenethylamine, alpha-benzyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808642 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7763-96-4 | |
Record name | Benzeneethanamine, α-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7763-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethylamine, alpha-benzyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethylamine, alpha-benzyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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